isopentenyl-UTP

Description

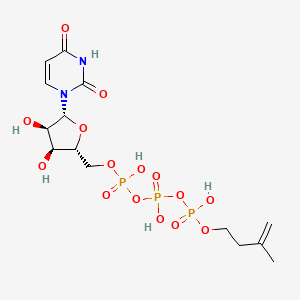

Isopentenyl-UTP is a modified uridine triphosphate derivative characterized by the addition of an isopentenyl group to the uracil base. These compounds often serve as alternative substrates in enzymatic studies, enabling researchers to probe RNA modification pathways and their implications in diseases like cancer and genetic disorders.

Properties

Molecular Formula |

C14H23N2O15P3 |

|---|---|

Molecular Weight |

552.26 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(3-methylbut-3-enoxy)phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C14H23N2O15P3/c1-8(2)4-6-27-32(21,22)30-34(25,26)31-33(23,24)28-7-9-11(18)12(19)13(29-9)16-5-3-10(17)15-14(16)20/h3,5,9,11-13,18-19H,1,4,6-7H2,2H3,(H,21,22)(H,23,24)(H,25,26)(H,15,17,20)/t9-,11-,12-,13-/m1/s1 |

InChI Key |

SSDOYAOBANIALF-OJAKKHQRSA-N |

Isomeric SMILES |

CC(=C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O |

Canonical SMILES |

CC(=C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The structural similarity of UTP derivatives is critical for their biological activity. For example:

- 4-Thio-ethyl-UTP (): Features a sulfur atom replacing oxygen at the 4th position of the uracil ring, coupled with an ethyl group. This modification enhances selectivity for RNA editing enzymes, making it a tool for studying sequence-specific RNA interactions .

- Isopentenyl-UTP (hypothetical): Likely contains an isopentenyl moiety (C₅H₈) attached to the uracil base, which may influence steric interactions or binding affinity in RNA polymerase or editing enzyme assays.

Mechanistic Differences

- 4-Thio-ethyl-UTP is noted for its stability against enzymatic degradation due to the thio modification, prolonging its activity in RNA splicing experiments .

4-Thio-ethyl-UTP

- RNA Splicing : Demonstrated >90% incorporation efficiency in in vitro RNA editing assays, with minimal off-target effects .

- Therapeutic Potential: Used to identify dysregulated RNA editing pathways in glioblastoma, highlighting its diagnostic utility .

This compound (Inferred from Analogues)

- Hypothetical Applications: Could serve as a substrate for studying prenylated RNA motifs or viral RNA polymerases, given the prevalence of isoprenoid modifications in cellular biochemistry.

Comparative Data Table

Notes on Patent and Structural Comparisons

- Patent Disclosures (): Chemical patents for UTP derivatives typically emphasize utility (e.g., enzymatic selectivity) over exhaustive structural details, aligning with 4-Thio-ethyl-UTP’s documented applications .

- Structural Similarity Tools (): Databases leverage structural overlap (e.g., shared uracil cores) to identify analogues, a method applicable to this compound despite its absence in the provided evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.